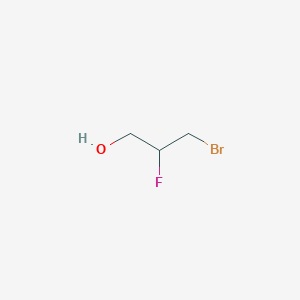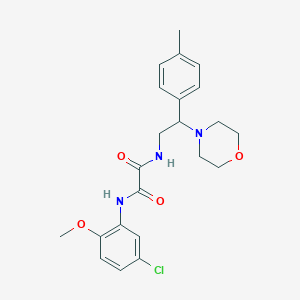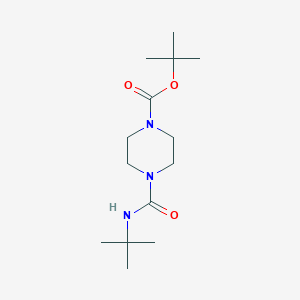
ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14BrN3O4S and its molecular weight is 388.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocyclic Chemistry
Ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate serves as a precursor or an intermediate in the synthesis of complex heterocyclic structures. Allin et al. (2005) discuss the use of aryl radical building blocks for cyclisation onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process utilizes radical cyclization reactions to yield new ring structures attached to azoles, demonstrating the compound's utility in generating novel heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Corrosion Inhibition Properties
This compound derivatives have been studied for their corrosion inhibition properties. Dohare et al. (2017) prepared pyranpyrazole derivatives and investigated their efficiency as corrosion inhibitors on mild steel, useful in industrial pickling processes. The study demonstrates the chemical's role in forming protective layers on metal surfaces, emphasizing its importance in corrosion prevention (Dohare, Ansari, Quraishi, & Obot, 2017).
Antiglaucoma Activity
The compound and its derivatives have been evaluated for potential medical applications, such as their inhibitory effects on carbonic anhydrase isoenzymes, which are relevant for treating conditions like glaucoma. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and tested their efficacy against carbonic anhydrase isoenzymes, revealing the compound's potential as a more potent inhibitor compared to traditional treatments (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).
Structural and Spectral Characterization
Viveka et al. (2016) focused on the structural and spectral characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insight into its crystal structure and electronic properties. This research underlines the importance of understanding the fundamental properties of such compounds for their application in designing materials with desired characteristics (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended applications. If it shows promise as a pharmaceutical or agrochemical, for example, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
Eigenschaften
IUPAC Name |
ethyl 3-[(3-bromophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-21-13(18)11-8(2)15-16-12(11)22(19,20)17-10-6-4-5-9(14)7-10/h4-7,17H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKTVXOZOYSFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)
![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)

![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548506.png)



![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2548517.png)
![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)
![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)
